



# Application Notes: Utilizing CB-5083 for the Investigation of Protein Degradation Pathways

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| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | CB-5083 |           |
| Cat. No.:            | B612272 | Get Quote |

#### Introduction

CB-5083 is a first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of the AAA-ATPase p97 (also known as Valosin-Containing Protein, VCP).[1][2] p97 is a critical regulator of protein homeostasis, playing a central role in the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[2][3] By inhibiting p97, CB-5083 serves as a powerful research tool to study the consequences of disrupted protein degradation, particularly in cancer cells which exhibit high protein synthesis rates and are heavily reliant on these pathways for survival.[4][5] These notes provide detailed protocols and data for researchers utilizing CB-5083 to explore protein degradation and cellular stress responses.

#### Mechanism of Action

**CB-5083** functions as an ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[3][6] The primary mechanism of action involves the disruption of the ERAD pathway. p97 is responsible for the extraction of ubiquitinated, misfolded proteins from the endoplasmic reticulum, preparing them for degradation by the proteasome.[7] Inhibition of p97 by **CB-5083** prevents this extraction, leading to the accumulation of poly-ubiquitinated and misfolded proteins within the ER, a condition known as ER stress.[4][6][7]

This unresolved ER stress triggers the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring protein homeostasis. **CB-5083** has been shown to activate all three major arms of the UPR:



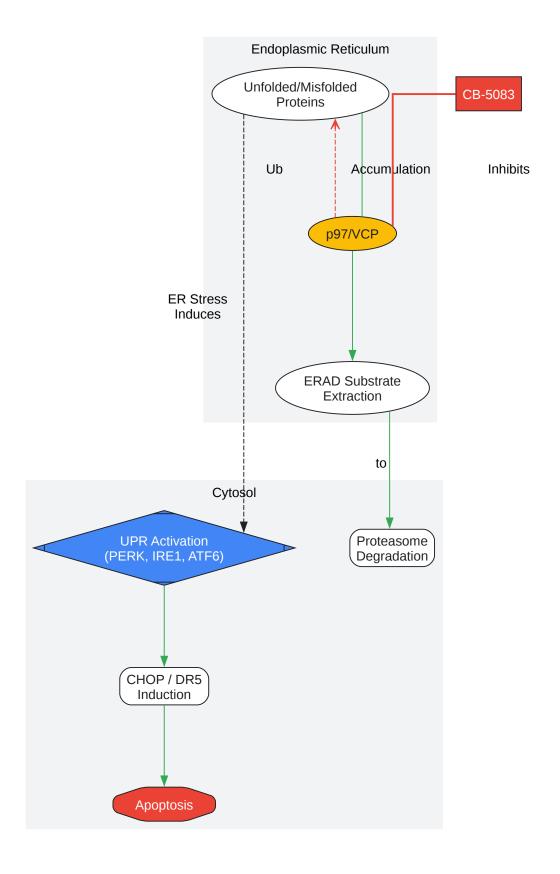




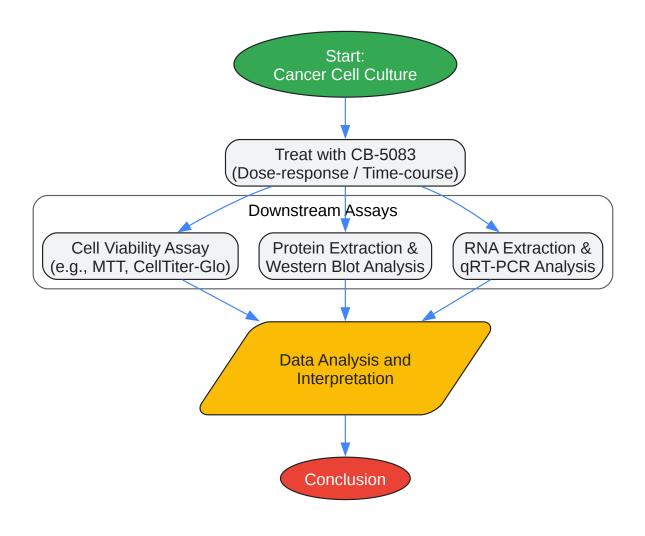
- PERK (PKR-like endoplasmic reticulum kinase)
- IRE1 (Inositol-requiring enzyme 1)
- ATF6 (Activating transcription factor 6)[4][7][8]

When the ER stress is severe and prolonged, the UPR switches from a pro-survival to a pro-apoptotic response, culminating in programmed cell death.[4] This apoptotic induction is often mediated by the transcription factor CHOP and the death receptor DR5.[4][5][7]









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